molecular formula C9H12BrN B2665334 (4-Bromo-3-methyl-benzyl)-methyl-amine CAS No. 149104-95-0

(4-Bromo-3-methyl-benzyl)-methyl-amine

Cat. No. B2665334
CAS RN: 149104-95-0
M. Wt: 214.106
InChI Key: SVPWYIIREAOWLM-UHFFFAOYSA-N
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Description

“(4-Bromo-3-methyl-benzyl)-methyl-amine” is a chemical compound with the molecular formula C9H13BrClN . It is used in the pharmaceutical industry as a building block .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-3-methyl-benzyl)-methyl-amine” is represented by the linear formula C9H13BrClN . The molecular weight of the hydrochloride form of this compound is 250.56 .

Scientific Research Applications

Organic Synthesis

  • Anodic Oxidation of Amines : Tris(4-bromophenyl)amine serves as an effective electron transfer mediator for the indirect oxidation of amines, facilitating the conversion of benzyl amines to Schiff bases under specific conditions (Pletcher & Zappi, 1989).
  • Synthesis of Azetidine-2-one Derivatives : A series of novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized, showing significant antimicrobial and cytotoxic activities, highlighting the versatility of brominated aryl amines in pharmaceutical chemistry (Noolvi et al., 2014).

Materials Science

  • High-Pressure Activation in Conjugate Addition of Amines : Studies have shown that the reactions of bromoacetates with amines under high pressure can lead to the formation of various products, including spiro aziridine derivatives, demonstrating the application of brominated compounds in the creation of novel materials (Rulev et al., 1998).

Medicinal Chemistry

  • Fluorescent and Colorimetric pH Probe : A highly water-soluble fluorescent and colorimetric pH probe, synthesized from a brominated aryl compound, demonstrates potential applications in real-time pH sensing and intracellular pH imaging (Diana et al., 2020).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibitors : Brominated aryl compounds have been evaluated as corrosion inhibitors on mild steel, showing that their presence can significantly enhance resistance against corrosion, important for industrial applications (Chaitra et al., 2015).

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-5-8(6-11-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPWYIIREAOWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methyl-benzyl)-methyl-amine

CAS RN

149104-95-0
Record name [(4-bromo-3-methylphenyl)methyl](methyl)amine
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